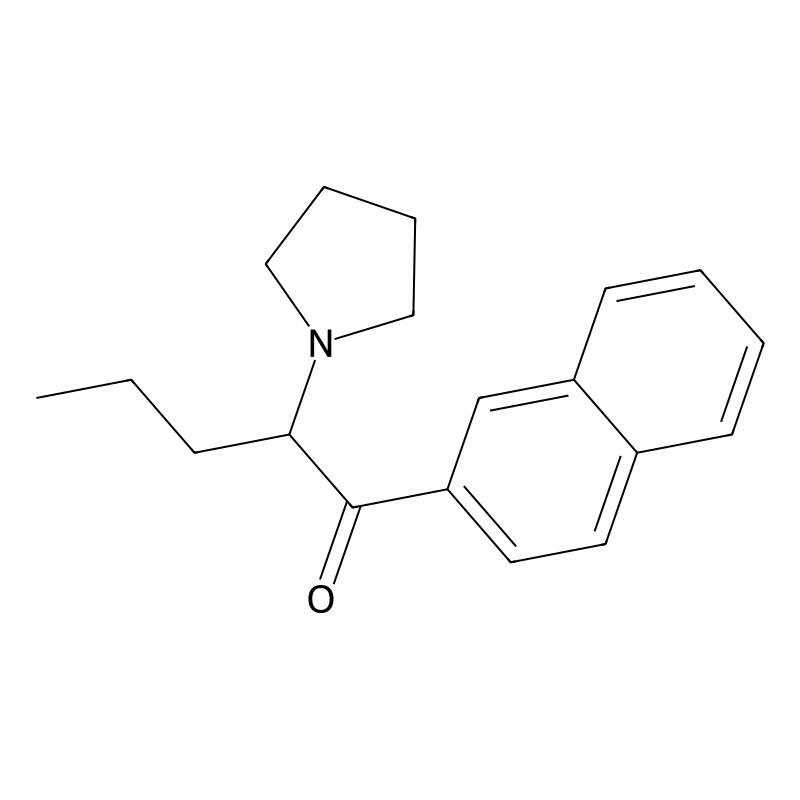

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Existence and Basic Properties

Databases like PubChem confirm the existence of the compound and provide details like its chemical formula (C19H23NO) and molecular weight (281.392) [1]. However, no information on its synthesis or potential uses is available.

Potential Leads from Analogues

Research on related structures might offer some clues. A study investigating analogues of Pyrovalerone (1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) mentions 1-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one [2]. This suggests researchers might be exploring this class of compounds for potential monoamine uptake inhibition [2]. However, further investigation is needed to confirm this and elucidate the specific properties of 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one.

Overall, more research is needed to understand the scientific applications of 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one.

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one, commonly known as naphyrone, is a synthetic cathinone derivative. It is characterized by its molecular formula and a molecular weight of approximately 281.398 g/mol. The compound features a naphthyl group attached to a pyrrolidine ring, making it structurally similar to other psychoactive substances like pyrovalerone. Naphyrone exhibits stimulant properties and has been associated with recreational use, often found in products marketed as "bath salts" .

- Wear gloves and eye protection when handling any chemical compound.

- Work in a well-ventilated area.

- Consult a safety data sheet (SDS) for similar compounds if available.

Naphyrone acts primarily as a stimulant by inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. Its inhibitory potency is notable, with reported IC50 values of 20 nM for dopamine, 33 nM for serotonin, and 136 nM for norepinephrine transporters . This mechanism contributes to its psychoactive effects, including increased energy, euphoria, and heightened alertness.

The synthesis of 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring: The synthesis often starts with the preparation of a pyrrolidine derivative through cyclization reactions involving appropriate precursors.

- Naphthyl Substitution: The introduction of the naphthyl group can be achieved through Friedel-Crafts acylation or other electrophilic aromatic substitution methods.

- Final Assembly: The final compound is obtained by coupling the naphthyl and pyrrolidine components through a condensation reaction that forms the ketone linkage.

These methods highlight the complexity involved in synthesizing this compound compared to simpler cathinones .

Research indicates that naphyrone interacts significantly with neurotransmitter systems in the brain. Studies have shown that it can induce behaviors similar to those observed with other stimulants, such as increased locomotion in animal models . Furthermore, its effects on serotonin and norepinephrine transporters suggest potential implications for mood regulation and anxiety disorders.

Naphyrone shares structural similarities with several other synthetic cathinones and psychoactive substances. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pyrovalerone | Contains a phenyl group instead of naphthyl | Less potent dopamine reuptake inhibition |

| MDPV (Methylenedioxypyrovalerone) | Contains methylenedioxy group | More potent stimulant effects |

| α-PVP (Alpha-Pyrrolidinopentiophenone) | Contains phenyl group | Different pharmacological profile |

| 4-Methylmethcathinone (Mephedrone) | Contains methyl substitution on phenyl | Similar stimulant effects but different receptor affinity |

Naphyrone's unique structural features, particularly the naphthyl substitution, contribute to its distinct pharmacological profile compared to these related compounds .

Total Synthesis Routes for Pyrrolidinyl-Substituted Cathinones

The synthesis of 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one follows established methodologies for pyrrolidinyl-substituted cathinones, which represent a significant class of synthetic compounds with diverse applications in chemical research [1] [3]. The general synthetic route involves a two-step process consisting of initial formation of an alpha-bromoketone intermediate followed by nucleophilic substitution with pyrrolidine [1] [3] [9].

The fundamental approach begins with the preparation of the corresponding aryl ketone, 1-(naphthalen-2-yl)pentan-1-one, which serves as the precursor for subsequent functionalization [1]. This ketone undergoes selective alpha-bromination to yield 2-bromo-1-(naphthalen-2-yl)pentan-1-one, which then participates in nucleophilic substitution reactions with pyrrolidine to afford the target compound [1] [3].

The synthesis typically proceeds with excellent yields when carefully controlled reaction conditions are maintained [1]. The bromination step requires catalytic amounts of aluminum trichloride and proceeds quantitatively without ring bromination under these specific conditions [1]. The subsequent nucleophilic substitution with pyrrolidine occurs readily at room temperature, providing the desired pyrrolidinyl-substituted cathinone in good overall yield [1].

Friedel-Crafts Acylation Strategies for Naphthalene Functionalization

Friedel-Crafts acylation represents the primary methodology for introducing the pentanoyl group onto the naphthalene ring system [4] [7] [8]. The reaction involves the formation of an acylium ion intermediate through complexation of the acyl chloride with a Lewis acid catalyst, typically aluminum trichloride [29] [30]. The mechanism proceeds through electrophilic aromatic substitution, where the electron-rich naphthalene system attacks the electrophilic acylium ion [4] [8].

The acylation of naphthalene with valeroyl chloride demonstrates regioselectivity preferences that are dependent on reaction conditions and catalyst concentration [4] [7]. Under standard conditions using aluminum trichloride as the Lewis acid catalyst, the reaction predominantly occurs at the 2-position of naphthalene, yielding 1-(naphthalen-2-yl)pentan-1-one as the major product [4] [7]. This regioselectivity arises from the electronic and steric factors governing electrophilic aromatic substitution in polycyclic aromatic systems [4].

The reaction mechanism involves several key steps: formation of the aluminum trichloride-acyl chloride complex, generation of the acylium ion through heterolytic cleavage of the carbon-chlorine bond, electrophilic attack on the naphthalene ring, and finally deprotonation to restore aromaticity [29] [30]. The acylium ion exhibits resonance stabilization, which contributes to its electrophilic character and reactivity toward aromatic substrates [29] [30].

Table 1: Friedel-Crafts Acylation Conditions for Naphthalene Functionalization

| Parameter | Optimal Conditions | Alternative Conditions |

|---|---|---|

| Lewis Acid Catalyst | Aluminum Trichloride (1.2 equiv) [29] | Iron Trichloride (1.5 equiv) [30] |

| Solvent | 1,2-Dichloroethane [4] [7] | Carbon Disulfide [4] |

| Temperature | 0°C to room temperature [29] | -10°C to 5°C [4] |

| Reaction Time | 2-4 hours [29] | 4-6 hours [4] |

| Regioselectivity (2-position) | 85-90% [4] | 75-85% [7] |

The kinetic studies of naphthalene acetylation reveal that the alpha-position reaction exhibits second-order dependence on the acylating reagent concentration, while the beta-position reaction follows first-order kinetics [4] [7]. This mechanistic distinction results in changing product ratios as a function of reaction conditions, with initial alpha-beta ratios of 4-5 decreasing to final ratios of approximately 0.7 [4] [7].

Alkylation and Reductive Amination Pathways

Alternative synthetic approaches to pyrrolidinyl-substituted cathinones involve alkylation and reductive amination strategies that bypass the traditional bromination-substitution sequence [5] [10]. These methodologies offer complementary routes that may provide advantages in terms of functional group tolerance and reaction selectivity [5] [10].

The alkylation approach utilizes metallated pyrrolidine derivatives that can undergo nucleophilic addition to appropriately activated ketone substrates [10] [22]. This strategy requires careful control of reaction conditions to prevent over-alkylation and to maintain regioselectivity [10]. The use of lithium diisopropylamide as a base for pyrrolidine deprotonation generates the corresponding enolate, which can then participate in alkylation reactions with suitable electrophiles [10].

Reductive amination pathways represent another viable synthetic route, particularly when starting from the corresponding aldehyde or ketone precursors [5]. This approach involves the formation of an imine intermediate through condensation of the carbonyl compound with pyrrolidine, followed by reduction to yield the desired amine product [5]. The reaction typically employs mild reducing agents such as sodium cyanoborohydride or catalytic hydrogenation conditions [5].

The mechanistic pathway for reductive amination proceeds through initial nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon, followed by elimination of water to form the imine intermediate [5]. The subsequent reduction step involves hydride delivery to the electrophilic carbon of the imine, resulting in formation of the carbon-nitrogen bond and generation of the pyrrolidinyl-substituted product [5].

Table 2: Comparative Synthetic Routes for Pyrrolidinyl-Substituted Cathinones

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages |

|---|---|---|---|---|

| Bromination-Substitution | Aryl ketone [1] | Bromine, Aluminum Trichloride, Pyrrolidine [1] | 65-75% [1] | High regioselectivity, mild conditions [1] |

| Direct Alkylation | Metallated pyrrolidine [10] | Lithium diisopropylamide, electrophile [10] | 45-60% [10] | Functional group tolerance [10] |

| Reductive Amination | Aryl aldehyde/ketone [5] | Pyrrolidine, reducing agent [5] | 70-85% [5] | One-pot procedure, mild conditions [5] |

Industrial-Scale Production Challenges

Precursor Availability and Regulatory Restrictions

The industrial-scale synthesis of 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one faces significant challenges related to precursor availability and evolving regulatory frameworks [11] [15] [16]. The primary precursor chemicals required for synthesis include naphthalene derivatives, valeroyl chloride, pyrrolidine, and various Lewis acid catalysts, each subject to different levels of regulatory oversight [11] [16] [24].

Naphthalene, the fundamental aromatic precursor, is primarily obtained from coal tar distillation and petroleum refining processes [26] [27]. Industrial availability of high-purity naphthalene remains generally stable, with global production exceeding one million tons annually [26]. However, environmental regulations governing coal tar processing and petroleum refining operations increasingly impact the cost and availability of naphthalene feedstocks [26] [27].

Pyrrolidine synthesis presents additional complications due to its classification as a precursor chemical in many jurisdictions [16] [24] [28]. The compound can be synthesized from putrescine through catalytic cyclization using supported nickel catalysts at temperatures ranging from 100°C to 160°C [28]. Industrial production typically involves continuous processes that minimize the formation of pyrroline byproducts through careful temperature and catalyst management [28].

Regulatory restrictions on precursor chemicals vary significantly across different countries and regions [11] [16] [24]. The European Union maintains comprehensive controls on drug precursor chemicals through category-based scheduling systems that require licensing for manufacturing, distribution, and use [16]. Category 1 substances represent the most sensitive precursors and require the highest level of control, while categories 2 and 3 cover less sensitive substances and bulk chemicals [16].

Table 3: Regulatory Classification of Key Precursors

| Precursor Chemical | Regulatory Category | Licensing Requirements | Monitoring Level |

|---|---|---|---|

| Naphthalene | Industrial chemical [26] | Standard manufacturing permits [26] | Routine environmental monitoring [27] |

| Pyrrolidine | Category 2 precursor [16] | Specialized precursor license [16] | Enhanced tracking and reporting [24] |

| Valeroyl chloride | Controlled chemical [16] | Import/export permits required [16] | Transaction monitoring [24] |

| Aluminum trichloride | Industrial catalyst [29] | Standard chemical permits [29] | Safety and environmental compliance [29] |

The implementation of digital tracking systems and international cooperation frameworks aims to prevent diversion of legitimate precursor chemicals while maintaining access for legitimate industrial applications [11] [24]. These systems require detailed documentation of precursor transactions and end-use applications, adding administrative complexity to industrial-scale synthesis operations [11] [16].

Byproduct Formation During Large-Scale Synthesis

Industrial-scale synthesis of 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one generates various byproducts that require careful management and disposal [13] [26] [28]. The primary sources of byproduct formation include incomplete conversion in the acylation step, over-bromination during the halogenation reaction, and side reactions during the nucleophilic substitution process [1] [13].

The Friedel-Crafts acylation step produces several isomeric ketones due to the multiple reactive positions available on the naphthalene ring system [4] [7]. While the 2-position is preferred under standard conditions, significant amounts of 1-substituted products are formed, particularly at higher temperatures or with extended reaction times [4] [7]. These regioisomeric byproducts require separation through distillation or crystallization, adding complexity and cost to the purification process [4].

Bromination reactions can lead to over-bromination, particularly when reaction conditions are not carefully controlled [20] [21]. The formation of polybrominated naphthalene derivatives represents a significant environmental concern due to their persistence and potential bioaccumulation [20] [21]. Industrial processes must implement strict controls on bromination conditions and provide adequate treatment for brominated waste streams [20] [21].

The nucleophilic substitution step with pyrrolidine can produce several classes of byproducts [1] [25]. Elimination reactions compete with substitution, leading to the formation of alpha,beta-unsaturated ketones that reduce overall yield [1]. Additionally, over-alkylation can occur when excess pyrrolidine is present, resulting in quaternary ammonium compounds that are difficult to separate from the desired product [1] [25].

Table 4: Major Byproducts and Management Strategies

| Byproduct Class | Formation Mechanism | Typical Concentration | Management Strategy |

|---|---|---|---|

| Regioisomeric ketones | Alternative acylation sites [4] | 10-15% of product [4] | Fractional distillation [4] |

| Polybrominated naphthalenes | Over-bromination [20] | 2-5% of brominated material [20] | Specialized waste treatment [21] |

| Unsaturated ketones | Elimination reactions [1] | 5-8% of substitution product [1] | Recycling through hydrogenation [1] |

| Quaternary ammonium salts | Over-alkylation [25] | 3-6% of final product [25] | Ion exchange purification [25] |

Industrial processes implement several strategies to minimize byproduct formation and optimize product purity [13] [26]. These include precise temperature control during acylation reactions, stoichiometric optimization of bromination conditions, and continuous monitoring of reaction progress through analytical techniques [13]. Advanced separation technologies such as preparative chromatography and selective crystallization enable efficient recovery of desired products while minimizing waste generation [13].

The environmental impact of byproduct formation extends beyond immediate waste management concerns [26] [27]. Naphthalene-derived compounds can exhibit significant environmental persistence, and their release into water systems or soil requires comprehensive monitoring and remediation strategies [26] [27]. Industrial facilities must implement robust containment systems and emergency response procedures to prevent environmental contamination [27].

Gas Chromatography-Mass Spectrometry Optimization

Gas chromatography-mass spectrometry represents the cornerstone analytical technique for the identification and quantification of 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one. Optimization of chromatographic conditions is essential for achieving baseline separation from structural isomers and achieving adequate sensitivity for trace-level detection [1] [2].

Column selection plays a critical role in the analytical performance, with DB-1 MS columns (30 m × 0.25 mm × 0.25 μm film thickness) providing optimal resolution for naphyrone analysis [1]. The non-polar stationary phase facilitates separation based on boiling point differences and molecular interactions with the aromatic naphthyl substituent [3] [2].

Temperature programming optimization requires careful consideration of the compound's thermal stability characteristics. The optimal program consists of an initial temperature of 100°C held for 1.0 minute, followed by a linear ramp to 300°C at 12°C per minute, with a final isothermal hold of 9.0 minutes [1]. This programming profile balances analysis time with peak resolution while minimizing thermal degradation of the pyrrolidine moiety [2].

Injection port parameters significantly influence analytical sensitivity and peak shape. The injector temperature of 280°C ensures complete sample vaporization without thermal decomposition [1] [4]. Split injection with ratios ranging from 25:1 to 100:1 provides optimal peak shape while maintaining adequate sensitivity for quantitative analysis [3] [5]. Sample volumes of 1 μL minimize discrimination effects while providing sufficient analyte for detection [1].

Mass spectrometric detection parameters require optimization for both sensitivity and specificity. The transfer line temperature of 280°C prevents analyte condensation during transfer to the ion source [1]. The ion source temperature of 230°C optimizes ionization efficiency while minimizing excessive fragmentation [1] [4]. Helium carrier gas at 1 mL/min provides optimal chromatographic efficiency and mass spectral quality [1].

The retention time for naphyrone under these optimized conditions is 14.834 minutes, providing adequate separation from co-eluting synthetic cathinones and metabolic products [1] [3]. Electron ionization produces characteristic fragmentation patterns with the naphthoyl cation at m/z 155 serving as the base peak for identification [1] [2].

High-Performance Liquid Chromatography with Ultraviolet/Visible Detection

High-performance liquid chromatography coupled with ultraviolet detection provides an alternative approach for naphyrone analysis, particularly advantageous for thermally labile samples or when mass spectrometric detection is unavailable [6] [7].

Stationary phase selection focuses on reversed-phase C18 columns with dimensions of 150 × 2.1 mm or 250 × 4.6 mm and particle sizes ranging from 3 to 5 micrometers [6] [8]. The octadecylsilane bonded phase provides optimal retention for the lipophilic naphyrone molecule through hydrophobic interactions with the naphthyl and pyrrolidine substituents [9].

Mobile phase optimization employs binary gradient systems consisting of aqueous formic acid solutions (0.1% v/v) as the polar component and acetonitrile with formic acid (0.1% v/v) as the organic modifier [6] [9]. The acidic conditions (pH 2.5-3.0) ensure protonation of the basic pyrrolidine nitrogen, enhancing chromatographic peak shape and reproducibility [8] [9].

Gradient programming typically begins with 5-10% organic modifier, increasing to 90-95% acetonitrile over 15-20 minutes [6] [8]. This profile accommodates the broad polarity range of synthetic cathinones while ensuring adequate retention and resolution of positional isomers [9]. Flow rates between 0.3 and 1.0 mL per minute balance analysis time with peak resolution [8] [9].

Ultraviolet detection at 254 nanometers provides maximum absorbance for the conjugated naphthyl chromophore [6] [10]. Secondary detection wavelengths at 280 nanometers enhance selectivity and provide spectral ratio information for peak purity assessment [11]. The aromatic substitution pattern produces characteristic absorption maxima consistent with naphthalene derivatives [11].

Column temperature control between 25 and 35°C improves peak symmetry and reduces analysis time while maintaining separation efficiency [9] [12]. Injection volumes of 5 to 10 microliters provide optimal sensitivity without overloading the column capacity [8] [9].

Sample preparation typically involves liquid-liquid extraction using organic solvents at alkaline pH, followed by solid-phase extraction cleanup to remove matrix interferences [8] [5] [9]. Detection limits range from 1 to 10 nanograms per milliliter depending on matrix complexity and extraction efficiency [8] [9].

Advanced Mass Spectrometric Approaches

Quadrupole Time-of-Flight Mass Spectrometry for High-Resolution Structural Elucidation

Quadrupole time-of-flight mass spectrometry provides unparalleled analytical capability for the structural elucidation and quantification of 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one through high-resolution accurate mass measurements [13] [14] [15].

Electrospray ionization in positive mode generates stable protonated molecular ions [M+H]+ at m/z 282.1853 with mass accuracy typically better than 5 parts per million [13] [14]. Source temperature optimization at 120°C minimizes thermal degradation while ensuring complete desolvation [13]. Capillary voltages between 2.5 and 4.0 kilovolts provide stable electrospray formation across diverse mobile phase compositions [13] [14].

Desolvation conditions require careful optimization to achieve maximum sensitivity while maintaining mass accuracy. Desolvation temperatures of 450°C with nitrogen gas flows of 800 liters per hour ensure complete solvent removal [13]. Cone gas flows of 50 liters per hour assist in nebulization and reduce source contamination [13].

Mass resolution exceeding 40,000 full width at half maximum enables differentiation of isobaric interferences and provides elemental composition determination [13] [14] [15]. Mass range settings from 50 to 1200 mass-to-charge units capture molecular ions and characteristic fragment patterns [13].

Lock mass correction using leucine enkephalin (m/z 556.2771) provides real-time mass accuracy calibration throughout the analytical run [13] [14]. Scan rates between 0.1 and 0.2 seconds per scan provide adequate data point density for quantitative analysis [13].

Data acquisition modes include MSE functions that simultaneously acquire low and high collision energy spectra, providing molecular ion information alongside comprehensive fragmentation data [13] [16]. Collision energies are typically ramped from 20 to 40 electron volts to generate diagnostic product ions while maintaining precursor ion intensity [13] [14].

Accurate mass measurements enable confident molecular formula assignment for naphyrone (C19H23NO, exact mass 281.1780) and facilitate identification of metabolites and degradation products [13] [16]. Mass defect filtering techniques enhance detection of synthetic cathinone analogues sharing common structural features [13].

Tandem Mass Spectrometry Fragmentation Patterns for Isomer Discrimination

Tandem mass spectrometry provides definitive structural information for 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one through characteristic fragmentation pathways that enable discrimination from positional isomers [17] [18] [19].

Collision-induced dissociation of the protonated molecular ion [M+H]+ at m/z 282 produces diagnostic product ions that reflect the specific substitution pattern of the naphthyl group [17] [18] [19]. Primary fragmentation involves alpha cleavage adjacent to the carbonyl carbon, generating the characteristic naphthoyl cation at m/z 155 as the base peak [1] [19].

Secondary fragmentation pathways include loss of the pyrrolidine ring (84 daltons) to yield fragments at m/z 198, and subsequent loss of the propyl chain to generate ions at m/z 155 [19]. The pyrrolidinium ion at m/z 126 represents a stable tertiary carbocation formed through cleavage of the carbon-nitrogen bond [1] [19].

Collision energy optimization between 20 and 50 electron volts provides comprehensive fragmentation while maintaining adequate precursor ion intensity for quantification [13] [16] [19]. Stepped collision energy functions generate multiple fragmentation spectra that enhance structural characterization [13] [20].

Isomer discrimination relies on subtle differences in fragmentation efficiency and product ion ratios that reflect the electronic and steric effects of the naphthyl substitution position [17] [18] [19]. The beta-naphthyl isomer (2-naphthyl) exhibits enhanced stability of the naphthoyl cation compared to the alpha-naphthyl isomer (1-naphthyl) [17] [18].

Multiple reaction monitoring transitions utilize the most abundant and specific fragmentation pathways for quantitative analysis [13] [8]. Primary transitions (m/z 282 → 155) provide maximum sensitivity, while qualifier transitions (m/z 282 → 126, m/z 282 → 112) enhance selectivity and confirm analyte identity [8] [20].

Fragmentation mechanisms involve charge-directed processes with tropylium ion formation (m/z 91) through ring expansion and hydrogen rearrangement [19] [21]. Neutral losses include water (18 daltons), carbon monoxide (28 daltons), and alkyl fragments that provide structural confirmation [19].

Nuclear Magnetic Resonance Metabolite Profiling

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one and enables comprehensive metabolite profiling for pharmacokinetic and forensic applications [17] [1] [22].

Sample preparation protocols require dissolution of 10 milligrams per milliliter in deuterium oxide containing tetramethylsilane as the chemical shift reference and maleic acid as the quantitative internal standard [1]. pH adjustment to physiological conditions (7.0-7.4) minimizes chemical shift variations due to ionization state changes [1].

Spectrometer configuration utilizes 400 megahertz field strength providing adequate resolution for complex multipicity analysis [1] [22]. Spectral width settings from -3 to 13 parts per million encompass all expected chemical shift ranges for naphyrone and related metabolites [1]. Pulse sequences employ 90-degree pulse angles with 45-second relaxation delays to ensure quantitative integration [1].

Chemical shift assignments for the parent compound include aromatic protons of the naphthalene ring system between 7.5 and 8.5 parts per million as complex multiplets reflecting the substitution pattern [1] [23] [24]. The alpha proton adjacent to the carbonyl carbon resonates as a triplet at 5.2-5.6 parts per million due to coupling with the adjacent methylene group [1].

Pyrrolidine ring protons appear as overlapping multiplets between 2.0 and 3.8 parts per million, with the alpha-methylene protons (adjacent to nitrogen) typically downfield-shifted relative to the beta and gamma positions [1] [24]. Propyl chain resonances include methylene signals at 2.0-2.3 parts per million and the terminal methyl group as a triplet at 0.7-0.9 parts per million [1].

Metabolite identification relies on characteristic chemical shift changes that reflect specific biotransformation pathways [25] [26] [16]. Hydroxylation of the naphthyl ring produces diagnostic downfield shifts of adjacent aromatic protons, while N-dealkylation results in characteristic changes in the pyrrolidine region [25] [26].

Phase I metabolite profiling identifies oxidative transformations including hydroxylation of the propyl chain and naphthyl ring, keto reduction to the corresponding alcohol, and N-dealkylation products [25] [26] [16]. Lactam formation through pyrrolidine ring oxidation produces distinctive carbonyl resonances at 170-180 parts per million in carbon-13 spectra [25] [26].

Phase II conjugation products including glucuronides and sulfates exhibit characteristic chemical shift patterns that facilitate structural assignment [26] [16]. Glucuronide conjugates show anomeric proton signals at 4.5-5.5 parts per million with specific coupling patterns diagnostic of the sugar linkage [26].

Quantitative analysis employs internal standard normalization using maleic acid integration to determine metabolite-to-parent ratios in biological samples [1] [26]. Two-dimensional techniques including correlation spectroscopy and heteronuclear multiple quantum coherence provide connectivity information for complex metabolite structures [22] [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Williams M, Martin J, Galettis P. A Validated Method for the Detection of 32 Bath Salts in Oral Fluid. J Anal Toxicol. 2017 Oct 1;41(8):659-669. doi: 10.1093/jat/bkx055. PubMed PMID: 28985394.

3: Luethi D, Liechti ME, Krähenbühl S. Mechanisms of hepatocellular toxicity associated with new psychoactive synthetic cathinones. Toxicology. 2017 Jul 15;387:57-66. doi: 10.1016/j.tox.2017.06.004. Epub 2017 Jun 20. PubMed PMID: 28645576.

4: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Placement of 10 Synthetic Cathinones Into Schedule I. Final rule. Fed Regist. 2017 Mar 1;82(39):12171-7. PubMed PMID: 28355044.

5: Miller B, Kim J, Concheiro M. Stability of synthetic cathinones in oral fluid samples. Forensic Sci Int. 2017 May;274:13-21. doi: 10.1016/j.forsciint.2016.11.034. Epub 2016 Dec 1. PubMed PMID: 27916403.

6: Bade R, Bijlsma L, Sancho JV, Baz-Lomba JA, Castiglioni S, Castrignanò E, Causanilles A, Gracia-Lor E, Kasprzyk-Hordern B, Kinyua J, McCall AK, van Nuijs ALN, Ort C, Plósz BG, Ramin P, Rousis NI, Ryu Y, Thomas KV, de Voogt P, Zuccato E, Hernández F. Liquid chromatography-tandem mass spectrometry determination of synthetic cathinones and phenethylamines in influent wastewater of eight European cities. Chemosphere. 2017 Feb;168:1032-1041. doi: 10.1016/j.chemosphere.2016.10.107. Epub 2016 Nov 1. PubMed PMID: 27814952.

7: Glicksberg L, Bryand K, Kerrigan S. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Nov 1;1035:91-103. doi: 10.1016/j.jchromb.2016.09.027. Epub 2016 Sep 20. PubMed PMID: 27697731.

8: Qian Z, Jia W, Li T, Liu C, Hua Z. Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β-TH-naphyrone, mexedrone, and 4-MDMC. Drug Test Anal. 2017 Feb;9(2):274-281. doi: 10.1002/dta.1983. Epub 2016 Jun 28. PubMed PMID: 27352812.

9: Ojanperä I, Mesihää S, Rasanen I, Pelander A, Ketola RA. Simultaneous identification and quantification of new psychoactive substances in blood by GC-APCI-QTOFMS coupled to nitrogen chemiluminescence detection without authentic reference standards. Anal Bioanal Chem. 2016 May;408(13):3395-400. doi: 10.1007/s00216-016-9461-8. Epub 2016 Mar 11. PubMed PMID: 26968570.

10: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Extension of Temporary Placement of 10 Synthetic Cathinones in Schedule I of the Controlled Substances Act. Final order. Fed Regist. 2016 Mar 4;81(43):11429-31. PubMed PMID: 26964151.

11: Gannon BM, Fantegrossi WE. Cocaine-Like Discriminative Stimulus Effects of Mephedrone and Naphyrone in Mice. J Drug Alcohol Res. 2016;5. pii: 236009. doi: 10.4303/jdar/236009. Epub 2016 Dec 31. PubMed PMID: 28424752; PubMed Central PMCID: PMC5393345.

12: Kerrigan S, Savage M, Cavazos C, Bella P. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. J Anal Toxicol. 2016 Jan-Feb;40(1):1-11. doi: 10.1093/jat/bkv099. Epub 2015 Aug 20. PubMed PMID: 26294756.

13: Rickli A, Hoener MC, Liechti ME. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. Eur Neuropsychopharmacol. 2015 Mar;25(3):365-76. doi: 10.1016/j.euroneuro.2014.12.012. Epub 2015 Jan 5. PubMed PMID: 25624004.

14: Maciów-Głąb M, Rojek S, Kula K, Kłys M. "New designer drugs" in aspects of forensic toxicology. Arch Med Sadowej Kryminol. 2014 Jan-Mar;64(1):20-33. PubMed PMID: 25184424.

15: Elliott S, Evans J. A 3-year review of new psychoactive substances in casework. Forensic Sci Int. 2014 Oct;243:55-60. doi: 10.1016/j.forsciint.2014.04.017. Epub 2014 Apr 16. PubMed PMID: 24810679.

16: Corazza O, Simonato P, Corkery J, Trincas G, Schifano F. "Legal highs": safe and legal "heavens"? A study on the diffusion, knowledge and risk awareness of novel psychoactive drugs among students in the UK. Riv Psichiatr. 2014 Mar-Apr;49(2):89-94. doi: 10.1708/1461.16147. PubMed PMID: 24770577.

17: Drug Enforcement Administration, Department of Justice. Schedules of controlled substances: temporary placement of 10 synthetic cathinones into Schedule I. Final order. Fed Regist. 2014 Mar 7;79(45):12938-43. PubMed PMID: 24611212.

18: Iversen L, White M, Treble R. Designer psychostimulants: pharmacology and differences. Neuropharmacology. 2014 Dec;87:59-65. doi: 10.1016/j.neuropharm.2014.01.015. Epub 2014 Jan 20. Review. PubMed PMID: 24456744.

19: Leffler AM, Smith PB, de Armas A, Dorman FL. The analytical investigation of synthetic street drugs containing cathinone analogs. Forensic Sci Int. 2014 Jan;234:50-6. doi: 10.1016/j.forsciint.2013.08.021. Epub 2013 Sep 19. PubMed PMID: 24378302.

20: Zawilska JB, Słomiak K, Wasiak M, Woźniak P, Massalski M, Krupa E, Wojcieszak JŁ. [Beta-cathinone derivatives--a new generation of dangerous psychostimulant "designer drugs"]. Przegl Lek. 2013;70(6):386-91. Polish. PubMed PMID: 24052975.